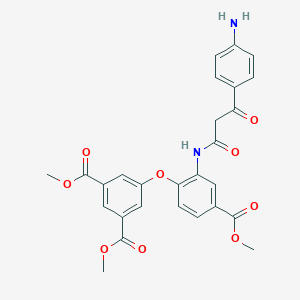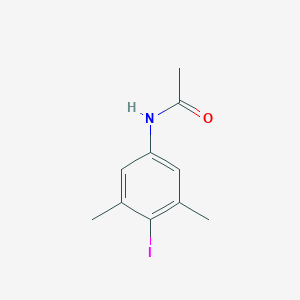
N-acetyl-4-methylthioazetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-methylthioazetidinone (also known as Acemetacin) is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It is a derivative of indomethacin and has been shown to have a higher efficacy and fewer side effects than its parent compound.
Mecanismo De Acción
N-acetyl-4-methylthioazetidinone works by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins, which contribute to pain and inflammation. By inhibiting COX-2, N-acetyl-4-methylthioazetidinone reduces the production of prostaglandins, resulting in a reduction in pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-acetyl-4-methylthioazetidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which contribute to pain and inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. N-acetyl-4-methylthioazetidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-acetyl-4-methylthioazetidinone in lab experiments is its high efficacy and low toxicity compared to other NSAIDs. Additionally, N-acetyl-4-methylthioazetidinone has been shown to have antioxidant properties, which may be useful in studies involving oxidative stress. However, one limitation of using N-acetyl-4-methylthioazetidinone in lab experiments is its relatively high cost compared to other NSAIDs.
Direcciones Futuras
There are several future directions for research involving N-acetyl-4-methylthioazetidinone. One area of research could be the development of novel formulations of N-acetyl-4-methylthioazetidinone to improve its bioavailability and efficacy. Additionally, further studies could investigate the potential use of N-acetyl-4-methylthioazetidinone in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could investigate the potential use of N-acetyl-4-methylthioazetidinone in combination with other drugs to enhance its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N-acetyl-4-methylthioazetidinone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a key mediator of pain and inflammation. Additionally, N-acetyl-4-methylthioazetidinone has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
Número CAS |
119873-97-1 |
|---|---|
Nombre del producto |
N-acetyl-4-methylthioazetidinone |
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
1-acetyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3 |
Clave InChI |
QUCRKAFKVVHMAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)SC |
SMILES canónico |
CC(=O)N1C(CC1=O)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)



![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



